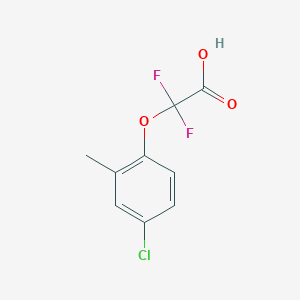
2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a derivative of phenoxyacetic acid, characterized by the presence of chlorine, methyl, and difluoroacetic acid groups. This compound is often used as a herbicide due to its ability to selectively control broad-leaf weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid typically involves the reaction of 4-chloro-2-methylphenol with difluoroacetic acid under controlled conditions. The process may include steps such as sulfonation, etherification, and ester exchange. For instance, one method involves using L-ethyl lactate as a raw material, performing sulfonation with p-toluenesulfonyl chloride, followed by etherification with 4-chloro-o-cresol, and finally ester exchange with n-octanol .
Industrial Production Methods: Industrial production of this compound may involve continuous mechanical stirring at specific temperatures, monitoring the reaction process by thin-layer chromatography (TLC), and using solvents like dichloromethane for washing and separation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to decompose under ultrasonic irradiation combined with oxidative treatments, which promote the production of radicals such as sulfate and hydroxyl radicals .
Common Reagents and Conditions: Common reagents used in these reactions include sodium peroxodisulfate for oxidative treatments and anhydrous sodium sulfate for drying organic layers. Reaction conditions often involve specific temperatures and continuous stirring to ensure complete reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the decomposition of this compound under ultrasonic irradiation and oxidative treatment results in the formation of sulfate and hydroxyl radicals .
Applications De Recherche Scientifique
2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid has a wide range of scientific research applications. It is primarily used as a herbicide to control broad-leaf weeds in agriculture. Additionally, it is used in environmental studies to investigate the degradation mechanisms of herbicides and their impact on soil and water . The compound is also studied for its potential use in developing new herbicidal formulations and understanding the interactions between herbicides and microbial communities .
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to broad-leaf plants, it induces rapid, uncontrolled growth, leading to the death of the plants. This selective action allows it to target weeds without harming monocotyledonous crops like wheat or maize .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid include:
- 2-Methyl-4-chlorophenoxyacetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of chlorine, methyl, and difluoroacetic acid groups, which contribute to its unique herbicidal properties and effectiveness in controlling a wide range of broad-leaf weeds .
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-5-4-6(10)2-3-7(5)15-9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBGJRQZHYKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-dimethyl-2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3036884.png)
![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036886.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone](/img/structure/B3036888.png)
![1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone](/img/structure/B3036890.png)
![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B3036891.png)
![3-cyano-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3036894.png)
![3-chloro-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3036895.png)
![(3E)-3-(dimethylaminomethylidene)-4-(4-fluorophenyl)-5-[(E)-methoxyiminomethyl]-1-(4-methoxyphenyl)pyrrol-2-one](/img/structure/B3036896.png)
![5-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)-(3-methoxy-2-prop-2-enoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036897.png)
![3,5-diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate](/img/structure/B3036898.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B3036904.png)
